2-(3-Cyanocyclohexyl)acetic acid
Description
2-(3-Cyanocyclohexyl)acetic acid is a cyclohexaneacetic acid derivative featuring a cyano (-CN) substituent at the 3-position of the cyclohexyl ring. The compound’s molecular formula is likely C₉H₁₃NO₂, consisting of a cyclohexyl ring with a cyano group and an acetic acid side chain.
Properties
IUPAC Name |
2-(3-cyanocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZXCWLAYQRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Formation: Cyclohexanone is prepared through the oxidation of cyclohexanol.
Cyanation: Cyclohexanone undergoes a cyanation reaction to introduce the cyano group, forming 3-cyanocyclohexanone.
Hydrolysis: The cyano group is then hydrolyzed to form the carboxylic acid group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyanocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as amides or esters.
Reduction: Amines such as 3-cyanocyclohexylamine.
Substitution: Various substituted acetic acids or derivatives.
Scientific Research Applications
2-(3-Cyanocyclohexyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Cyanocyclohexyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between 2-(3-Cyanocyclohexyl)acetic acid and analogous cyclohexaneacetic acid derivatives:
Structural and Electronic Effects
- Cyano (-CN) vs.
- Methyl (-CH₃) vs. Cyano (-CN): The -CH₃ group (electron-donating) reduces acidity (higher pKa) compared to -CN , making this compound a stronger acid.
- Keto (-CO) vs. Cyano (-CN): The keto group in 2-(3-Oxocyclohexyl)acetic acid enables reactions like aldol condensation, whereas -CN may participate in nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .
Crystallographic and Hydrogen-Bonding Behavior
Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(3-Bromo-4-methoxyphenyl)acetic acid form stable crystal structures via O—H···O hydrogen bonds. Similarly, this compound may form dimeric structures through carboxylic acid hydrogen bonding, though steric effects from the -CN group could alter packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
